O-methyl 4-chlorobenzoylthiocarbamate

Description

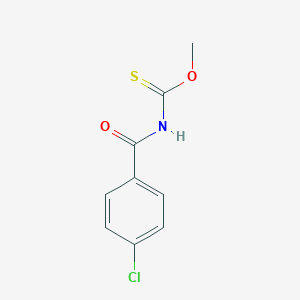

O-Methyl 4-chlorobenzoylthiocarbamate is a thiocarbamate derivative characterized by a benzoylthiocarbamate backbone substituted with a chlorine atom at the para position of the benzene ring and an O-methyl group esterified to the thiocarbamate moiety. The O-methyl group enhances lipophilicity, which may improve membrane permeability, while the 4-chloro substituent contributes to electronic effects that modulate reactivity and binding interactions with biological targets .

Properties

Molecular Formula |

C9H8ClNO2S |

|---|---|

Molecular Weight |

229.68g/mol |

IUPAC Name |

O-methyl N-(4-chlorobenzoyl)carbamothioate |

InChI |

InChI=1S/C9H8ClNO2S/c1-13-9(14)11-8(12)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,12,14) |

InChI Key |

PZAOODQXKLKIJZ-UHFFFAOYSA-N |

SMILES |

COC(=S)NC(=O)C1=CC=C(C=C1)Cl |

Canonical SMILES |

COC(=S)NC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

O-methyl 4-chlorobenzoylthiocarbamate can be synthesized through the reaction of benzoyl isothiocyanates with methanol. The reaction typically involves the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction routes. The process is scaled up to accommodate the production demands, and additional purification steps may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

O-methyl 4-chlorobenzoylthiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

O-methyl 4-chlorobenzoylthiocarbamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of O-methyl 4-chlorobenzoylthiocarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Role of O-Methyl Group Substitution

The number and position of O-methyl groups critically influence bioactivity. For instance:

- Compounds 17 and 19 (two O-methyl groups) exhibited significant activity.

- Compound 21 (four O-methyl groups) reverted to inactivity, suggesting steric hindrance or altered molecular conformation disrupts target binding .

Table 1: Impact of O-Methyl Group Count on Activity

| Compound | O-Methyl Groups | Activity (IC₅₀) | Notes |

|---|---|---|---|

| 11 | 0 | >100 µM | Inactive |

| 17 | 2 | 0.5 µM | Active |

| 19 | 2 | 0.7 µM | Active |

| 21 | 4 | >100 µM | Inactive |

This trend highlights an optimal balance between lipophilicity and steric bulk, where two O-methyl groups enhance target engagement without impeding molecular shape .

Substituent Effects on Binding Affinity

Comparative studies with analogs bearing different substituents reveal:

- O-Methyl vs. O-t-Butyl : The o-t-butyl derivative (S)-4 showed reduced 5-HT₁A receptor affinity compared to the o-methyl analog (S)-2, likely due to excessive steric bulk limiting access to hydrophobic pockets .

- Halogen vs. Alkoxy Substituents : The 4-chloro group in O-methyl 4-chlorobenzoylthiocarbamate provides stronger electron-withdrawing effects than methoxy substituents, enhancing electrophilic reactivity in nucleophilic environments .

Table 2: Substituent-Specific Affinity Data

| Compound | Substituent | Target Affinity (Ki, nM) |

|---|---|---|

| (S)-2 | o-Methyl | 1.2 |

| (S)-4 | o-t-Butyl | 8.5 |

| (S)-8 | o-Fluoro | 2.1 |

| (S)-16 | o-Methoxy | 4.7 |

Quantitative Structure-Activity Relationship (QSAR) Insights

A Hansch analysis of thiocarbamate derivatives demonstrated that:

- Lipophilicity (logP) : Optimal logP values (~2.5–3.0) correlate with high activity, aligning with the enhanced bioavailability of O-methylated compounds.

- Electrostatic Parameters : Negative σ (Hammett constant) values for electron-withdrawing groups (e.g., 4-Cl) improve binding to enzymes like acetylcholinesterase .

Mechanistic Implications

The molecular shape of this compound, dictated by substituents, determines its compatibility with protein active sites. For example, in acetylcholinesterase inhibition, the planar benzoylthiocarbamate core aligns with the catalytic triad, while the O-methyl group stabilizes hydrophobic interactions in the peripheral anionic site . In contrast, over-substitution (e.g., four O-methyl groups) disrupts this alignment, leading to inactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.